molecular formula C10H11FN6S B12267089 5-Fluoro-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]pyrimidine

5-Fluoro-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]pyrimidine

Cat. No.: B12267089
M. Wt: 266.30 g/mol
InChI Key: YIHFOVSWQWMSIX-UHFFFAOYSA-N
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Description

5-Fluoro-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]pyrimidine is a heterocyclic compound that contains fluorine, thiadiazole, piperazine, and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]pyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Sodium methoxide, potassium cyanide, dimethyl sulfoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiadiazole derivatives.

    Substitution: Substituted pyrimidine derivatives.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various cellular processes . Additionally, it can interact with DNA, leading to the disruption of DNA replication and transcription .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]pyrimidine is unique due to its combination of fluorine, thiadiazole, piperazine, and pyrimidine moieties, which confer distinct chemical and biological properties. This unique structure allows it to interact with a wide range of biological targets and exhibit diverse pharmacological activities.

Properties

Molecular Formula

C10H11FN6S

Molecular Weight

266.30 g/mol

IUPAC Name

3-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-1,2,5-thiadiazole

InChI

InChI=1S/C10H11FN6S/c11-8-5-12-10(13-6-8)17-3-1-16(2-4-17)9-7-14-18-15-9/h5-7H,1-4H2

InChI Key

YIHFOVSWQWMSIX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NSN=C2)C3=NC=C(C=N3)F

Origin of Product

United States

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